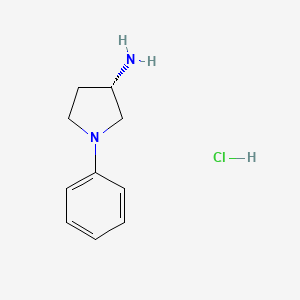

(S)-1-Phenylpyrrolidin-3-amine hydrochloride

Description

Properties

IUPAC Name |

(3S)-1-phenylpyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;/h1-5,9H,6-8,11H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLERKSUNNKETEP-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution Techniques for Enantiomeric Control

The synthesis of (S)-1-phenylpyrrolidin-3-amine hydrochloride demands rigorous enantiomeric purity. Kinetic resolution and chiral auxiliary-mediated synthesis are widely employed. For instance, asymmetric hydrogenation of prochiral enamines using Ruthenium-BINAP catalysts achieves >95% enantiomeric excess (ee) under optimized conditions . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes the (R)-enantiomer from racemic mixtures, leaving the desired (S)-isomer intact .

Reductive Amination Approaches

Reductive amination of 1-phenylpyrrolidin-3-one with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) yields the free amine intermediate. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Temperature | 0°C to rt | 78 | 92 |

| Solvent | DCM/MeOH (9:1) | 85 | 94 |

| Reducing Agent | STAB | 82 | 93 |

Post-reduction, the crude product is purified via silica gel chromatography (eluent: EtOAc/hexane, 1:1) to remove byproducts .

Asymmetric Synthesis Strategies

Asymmetric organocatalysis using L-proline derivatives enables direct enantioselective formation of the pyrrolidine ring. For example, a Michael addition between benzaldehyde and nitroethane catalyzed by (S)-proline generates the chiral γ-nitroaldehyde intermediate, which undergoes cyclization with ammonium formate to form the pyrrolidine core .

Chiral pool synthesis leverages naturally occurring amino acids. Starting from (S)-pyroglutamic acid, sequential reduction and phenyl Grignard addition introduce the aryl group at the 1-position. Hydrochloride salt formation is achieved via treatment with HCl gas in ethanol .

Protection-Deprotection Sequences

To prevent undesired side reactions during functionalization, tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups are commonly used. A representative sequence involves:

-

Boc protection : Treating 3-aminopyrrolidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C.

-

Phenylation : Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh₃)₄.

-

Deprotection : Cleavage of the Boc group with trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous NaOH .

Challenges in isolating the free amine (e.g., volatility, side reactions) necessitate in-situ salt formation . For example, adding HCl gas during work-up directly precipitates the hydrochloride salt .

Crystallization and Salt Formation

Final purification often involves pH-controlled crystallization . Dissolving the free amine in hot isopropanol and adding concentrated HCl (37%) at 50°C induces crystallization. Key parameters:

| Parameter | Effect on Crystallization |

|---|---|

| Solvent Polarity | Higher polarity reduces crystal yield |

| Cooling Rate | Slow cooling enhances crystal size |

| HCl Concentration | Excess HCl causes oiling out |

The hydrochloride salt is isolated via vacuum filtration and washed with cold diethyl ether to remove residual solvents .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow chemistry minimizes reaction times and improves heat dissipation. For example, a telescoped process combining reductive amination and salt formation in a single flow reactor achieves 90% yield with 98% ee .

Green chemistry principles advocate replacing dichloromethane with cyclopentyl methyl ether (CPME) and using catalytic hydrogenation instead of borane-based reductants .

Analytical Validation and Quality Control

Critical quality attributes (CQAs) include enantiomeric purity, residual solvents, and chloride content. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms ee ≥99%. Karl Fischer titration ensures water content <0.5%, while ion chromatography verifies stoichiometric HCl incorporation .

Chemical Reactions Analysis

(S)-1-Phenylpyrrolid-3-amine hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can yield phenylpyrrolidin-3-one derivatives.

Reduction Products: Reduction can produce secondary amines.

Substitution Products: Substitution reactions can lead to the formation of various substituted pyrrolidines.

Scientific Research Applications

CNS Stimulant Potential

Research indicates that (S)-1-phenylpyrrolidin-3-amine hydrochloride may exhibit central nervous system (CNS) stimulant properties. Similar compounds have shown effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways, which are critical in conditions like ADHD and depression .

Blood-Brain Barrier Permeability

Studies suggest that this compound has favorable properties for crossing the blood-brain barrier, making it a candidate for CNS-targeted therapies. Its interaction with P-glycoprotein (P-gp), a transporter that can limit drug absorption, is noteworthy.

Potential for Therapeutic Use

Due to its structural features, this compound could be explored as a precursor or active ingredient in pharmaceuticals aimed at treating neurological disorders. Its efficacy in modulating neurotransmitter activity positions it as a promising candidate for further investigation .

Several studies have illustrated the pharmacological potential of this compound:

- Neurotransmitter Modulation : Research has demonstrated that derivatives of this compound can enhance dopamine receptor activity, suggesting its utility in treating disorders characterized by dopaminergic dysfunction.

- Behavioral Studies : Animal models have shown promising results regarding the compound's effects on hyperactivity and attention deficits, indicating potential for ADHD treatment .

- Toxicological Assessments : Initial safety profiles indicate that while the compound exhibits biological activity, further studies are required to assess long-term effects and potential side effects .

Mechanism of Action

The mechanism by which (S)-1-Phenylpyrrolidin-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (S)-1-Phenylpyrrolidin-3-amine hydrochloride with analogous pyrrolidine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Salt Form |

|---|---|---|---|---|---|

| This compound | 1955474-17-5 | C₁₀H₁₅ClN₂ | 198.69 | Phenyl | Monohydrochloride |

| (S)-1-(Methylsulfonyl)pyrrolidin-3-amine HCl | 651056-84-7 | C₅H₁₃ClN₂O₂S | 200.69 | Methylsulfonyl | Monohydrochloride |

| (S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine HCl | 1938711-34-2 | C₁₁H₁₅Cl₃N₂ | 281.61 | 2,6-Dichlorobenzyl | Monohydrochloride |

| (3S)-1-Phenylpyrrolidin-3-amine dihydrochloride | 54463-82-0 | C₁₀H₁₆Cl₂N₂ | 235.16 | Phenyl | Dihydrochloride |

| (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine triHCl | 169452-30-6 | C₁₀H₁₈Cl₃N₃ | 286.63 | Pyridin-4-ylmethyl | Trihydrochloride |

| (R)-Pyrrolidin-3-amine dihydrochloride | 116183-81-4 | C₄H₁₁Cl₂N | 158.05 | None (parent pyrrolidine) | Dihydrochloride |

Key Observations :

- Salt Form : The dihydrochloride and trihydrochloride salts (e.g., 54463-82-0, 169452-30-6) exhibit higher solubility in aqueous media but may require stringent storage conditions (e.g., inert atmosphere, 2–8°C) .

- Chirality : Enantiomeric purity (S vs. R) is critical for biological activity. For example, (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride (169452-30-6) has a pyridinyl group that introduces additional hydrogen-bonding capabilities, which could influence receptor binding .

Biological Activity

(S)-1-Phenylpyrrolidin-3-amine hydrochloride is a chiral compound recognized for its significant biological activities, particularly within the central nervous system (CNS). This article provides an in-depth exploration of its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₅ClN₂

- Molar Mass : 198.69 g/mol

- CAS Number : 1955474-17-5

- IUPAC Name : (3S)-1-phenylpyrrolidin-3-amine;hydrochloride

The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions, making it suitable for pharmaceutical formulations .

This compound is primarily studied for its influence on neurotransmitter systems, particularly those involving dopamine and norepinephrine. These interactions suggest potential utility in treating conditions such as:

- Attention-deficit hyperactivity disorder (ADHD)

- Depression

- Other mood disorders

The compound's mechanism may involve modulation of receptor activity and enzyme interactions that are crucial for neurotransmitter synthesis and degradation .

Central Nervous System Effects

Research indicates that this compound exhibits stimulant properties. Studies have shown its potential to enhance cognitive functions and mood stabilization through its action on dopaminergic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Stimulant Effects | Potential to enhance alertness and cognitive function |

| Neurotransmitter Modulation | Influences dopamine and norepinephrine pathways |

| Therapeutic Applications | ADHD, depression, mood disorders |

Study on Neurotransmitter Interaction

A study published in the Journal of Medicinal Chemistry highlighted the compound's interaction with various receptors involved in mood regulation. The results indicated that this compound could serve as a pharmacological tool to investigate the roles of neurotransmitters in emotional behavior .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of related compounds has provided insights into optimizing the biological activity of this compound. Modifications in the chemical structure can lead to enhanced potency and selectivity towards specific targets within the CNS .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Table 2: Comparison with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-N-Methylphenylpyrrolidin-3-amine | 1955474-18-6 | Methylated derivative with altered activity |

| (R)-1-Pyrrolidinylphenylmethanol | 1955474-19-7 | Alcohol derivative with potential sedative effects |

| 1-(2-Aminophenyl)pyrrolidine | 11400952 | Related structure with different biological properties |

These compounds exhibit distinct pharmacological profiles while sharing core structural features with this compound, emphasizing its particular significance within this chemical class .

Q & A

Basic: What synthetic routes are recommended for (S)-1-Phenylpyrrolidin-3-amine hydrochloride?

Methodological Answer:

The synthesis typically involves enantioselective methods to ensure the (S)-configuration. A common approach uses chiral resolution via crystallization with resolving agents (e.g., tartaric acid derivatives) or asymmetric hydrogenation of pyrrolidine precursors. For example, a palladium-catalyzed coupling reaction between phenylboronic acid and pyrrolidin-3-amine intermediates under inert atmosphere (argon/nitrogen) can yield the desired product. Post-synthesis, the compound is precipitated as the hydrochloride salt using HCl in ethanol .

Key Parameters:

- Reaction temperature: 60–80°C

- Catalyst: Pd(OAc)₂ with chiral ligands (e.g., BINAP)

- Purity validation: Chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

this compound is hygroscopic and sensitive to light. Storage recommendations include:

- Temperature: 2–8°C in a desiccator under argon .

- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. In case of skin exposure, rinse immediately with water for 15 minutes .

- Stability: Monitor via periodic NMR (¹H, ¹³C) and mass spectrometry to detect decomposition (e.g., oxidation of the amine group) .

Advanced: What analytical methods resolve enantiomeric impurities in this compound?

Methodological Answer:

Enantiomeric purity is critical for pharmacological studies. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.